4-(4-Hydroxybenzylideneamino)benzoic acid
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Overview
Description
4-(4-hydroxybenzylideneamino)benzoic acid is a compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is known for its potential biological activities, including antidiabetic and antibacterial properties .
Preparation Methods
The synthesis of 4-(4-hydroxybenzylideneamino)benzoic acid typically involves the condensation reaction between 4-aminobenzoic acid and 4-hydroxybenzaldehyde. The reaction is carried out in dry distilled ethanol with a drop of concentrated sulfuric acid as a catalyst. The mixture is refluxed for several hours to obtain the desired product .
Chemical Reactions Analysis
4-(4-hydroxybenzylideneamino)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The hydroxyl group can participate in substitution reactions, forming various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound exhibits significant antibacterial activity against various strains of bacteria.
Medicine: It has shown potential as an antidiabetic agent, with studies indicating its ability to lower blood glucose levels.
Industry: The compound is used in the synthesis of various organic materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The biological activity of 4-(4-hydroxybenzylideneamino)benzoic acid is attributed to its ability to interact with specific molecular targets. For instance, its antidiabetic effect is believed to be due to its interaction with enzymes involved in glucose metabolism. The antibacterial activity is likely due to its ability to disrupt bacterial cell walls or inhibit essential bacterial enzymes .
Comparison with Similar Compounds
4-(4-hydroxybenzylideneamino)benzoic acid can be compared with other Schiff bases and benzoic acid derivatives. Similar compounds include:
4-(benzylideneamino)benzoic acid: Lacks the hydroxyl group, which may affect its biological activity.
4-hydroxybenzoic acid: Lacks the Schiff base structure, which may influence its reactivity and applications.
4-aminobenzoic acid: Serves as a precursor in the synthesis of this compound and has different biological properties
The presence of both the hydroxyl and Schiff base functionalities in this compound contributes to its unique chemical and biological properties.
Properties
CAS No. |
60027-82-9 |
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Molecular Formula |
C14H11NO3 |
Molecular Weight |
241.24 g/mol |
IUPAC Name |
4-[(4-hydroxyphenyl)methylideneamino]benzoic acid |
InChI |
InChI=1S/C14H11NO3/c16-13-7-1-10(2-8-13)9-15-12-5-3-11(4-6-12)14(17)18/h1-9,16H,(H,17,18) |
InChI Key |
HRLVVRLMLAPCBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=CC=C(C=C2)C(=O)O)O |
Origin of Product |
United States |
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